

Andrographolide: A Meta-Analysis of Its Efficacy in Infectious and Inflammatory Diseases

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Compound of Interest

Compound Name: *Andrographin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical effectiveness of andrographolide, the primary bioactive constituent of *Andrographis paniculata*, for specific diseases. It objectively compares its performance with alternatives and is supported by experimental data to inform research and drug development efforts.

Executive Summary

Andrographolide has been extensively studied for its therapeutic properties, with the most robust evidence lying in its efficacy for the symptomatic treatment of acute upper respiratory tract infections (URTIs). Multiple meta-analyses of randomized controlled trials (RCTs) have demonstrated its superiority over placebo in reducing the severity and duration of URTI symptoms. Its mechanism of action is primarily attributed to its anti-inflammatory and immunomodulatory effects. For other conditions, such as ulcerative colitis, the research is still emerging, with promising preclinical and initial clinical data. This guide will delve into the quantitative evidence, experimental methodologies, and underlying signaling pathways related to andrographolide's therapeutic applications.

Upper Respiratory Tract Infections (URTIs)

Andrographolide is a popular alternative medicine for the common cold and other uncomplicated URTIs. A significant body of evidence from systematic reviews and meta-analyses supports its use for alleviating symptoms.

Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses of RCTs evaluating the efficacy of andrographolide-containing preparations for URTIs.

Table 1: Efficacy of Andrographolide for URTI Symptoms vs. Placebo

Meta-Analysis / Systematic Review	Outcome Measured	No. of Patients (in analysis)	Result	
			(Standardized Mean Difference - SMD)	95% Confidence Interval (CI)
Hu et al. (2017)	Cough Improvement	596	-0.39	-0.67 to -0.10
Hu et al. (2017)	Sore Throat Improvement	314	-1.13	-1.37 to -0.89
Poolsup et al. (2004)	Symptom Severity Score	433	10.85 points difference in favor of A. paniculata	10.36 to 11.34

Table 2: Comparison of Andrographolide with Other Treatments for Pharyngotonsillitis

Study	Comparison	Outcome Measured	Result
Thamlikitkul et al. (1991)	A. paniculata (6g/day) vs. Paracetamol (3.9g/day)	Eradication of fever and sore throat at day 3	High dose A. paniculata was as effective as paracetamol. [1]

Experimental Protocols

The clinical trials included in these meta-analyses generally followed a randomized, double-blind, placebo-controlled design. Below is a summary of a typical experimental protocol.

A. paniculata for Uncomplicated Upper Respiratory Tract Infection

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]
- Participants: Adult patients (typically 18-60 years old) with symptoms of uncomplicated URTIs, such as cough, sore throat, runny nose, and fever, with symptom onset within 36-72 hours.[1][2]
- Inclusion Criteria: Patients with a diagnosis of acute nonspecific URTI based on clinical symptoms.
- Exclusion Criteria: Patients with suspected bacterial infections requiring antibiotics, severe symptoms, or other underlying respiratory conditions.
- Intervention:
 - Treatment Group: Oral administration of a standardized extract of Andrographis paniculata. Dosages varied across studies, with andrographolide content ranging from 48 mg to 360 mg per day, typically divided into multiple doses.[3] For instance, one trial used capsules containing 60 mg of andrographolide given three times daily for four days.[2][4]
 - Control Group: Placebo capsules identical in appearance, taste, and smell to the active treatment.
- Outcome Measures:
 - Primary Outcome: Change in a composite symptom severity score from baseline. Symptoms were often rated on a visual analog scale or a Likert scale.[1]
 - Secondary Outcomes: Duration of symptoms, time to symptom resolution, number of sick leave days, and incidence of adverse events.[1]
- Statistical Analysis: The mean difference or standardized mean difference in symptom scores between the treatment and placebo groups was calculated. Data from multiple trials were pooled using meta-analysis techniques.

Ulcerative Colitis

The application of andrographolide in ulcerative colitis is an emerging area of research. Preclinical studies and early-phase clinical trials have shown promising anti-inflammatory effects in the gastrointestinal tract.

Quantitative Data Summary

The data for ulcerative colitis is primarily from individual RCTs rather than large-scale meta-analyses.

Table 3: Efficacy of Andrographolide Extract (HMPL-004) for Active Ulcerative Colitis

Study	Intervention	No. of Patients	Clinical Response at Week 8	Clinical Remission at Week 8
Sandborn et al. (2013)[5][6]	HMPL-004 (1,800 mg/day)	74	60% (P=0.0183 vs. placebo)	38% (P=0.1011 vs. placebo)
Placebo	75	40%	25%	
Tang et al. (2011)[7][8]	HMPL-004 (1,200 mg/day)	60	76% (non-inferior to mesalazine)	21%
Mesalazine (4,500 mg/day)	60	82%	16%	

Experimental Protocols

Clinical trials investigating andrographolide for ulcerative colitis have employed rigorous methodologies to assess its efficacy and safety.

Andrographis paniculata Extract (HMPL-004) for Active Ulcerative Colitis

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[5][6]
- Participants: Adult patients with a confirmed diagnosis of mild-to-moderately active ulcerative colitis (Mayo Score of 4-10).[5][6]

- Inclusion Criteria: Patients with an endoscopic subscore of at least 1, who were either on a stable dose of mesalamine or no medical therapy.[6]
- Intervention:
 - Treatment Groups: Oral administration of *A. paniculata* extract (HMPL-004) at doses of 1,200 mg/day or 1,800 mg/day for 8 weeks.[5][6]
 - Control Group: Placebo.[5][6]
- Outcome Measures:
 - Primary Outcome: Clinical response at week 8, defined as a decrease from baseline in the Mayo score of ≥ 3 points and $\geq 30\%$, with a decrease in the rectal bleeding subscore of ≥ 1 or an absolute rectal bleeding subscore of 0 or 1.
 - Secondary Outcome: Clinical remission at week 8, defined as a Mayo score of ≤ 2 with no individual subscore > 1 .
- Statistical Analysis: Comparison of the proportion of patients achieving clinical response and remission in the treatment and placebo groups.

Signaling Pathways and Mechanisms of Action

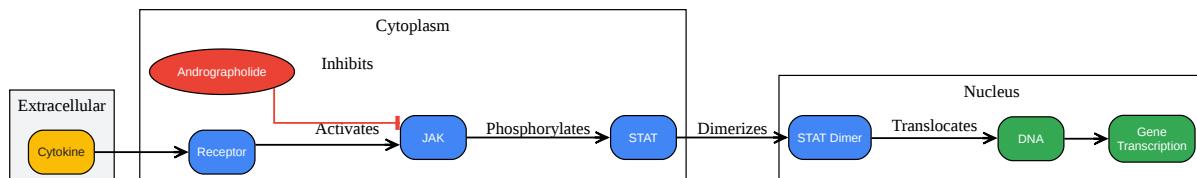
Andrographolide exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Pathways

NF-κB Signaling Pathway: Andrographolide is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. By inhibiting NF-κB, andrographolide reduces the expression of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway Inhibition by Andrographolide

JAK/STAT Signaling Pathway: Andrographolide can also inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling and cellular responses to inflammation.

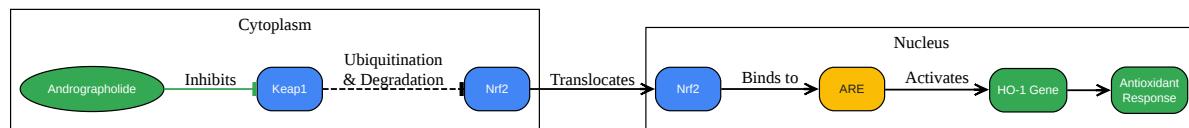


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JAK/STAT Signaling Pathway Inhibition by Andrographolide

Antioxidant Pathway

Nrf2/HO-1 Signaling Pathway: In the context of ulcerative colitis, andrographolide has been shown to exert protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a critical role in the antioxidant response.[9]

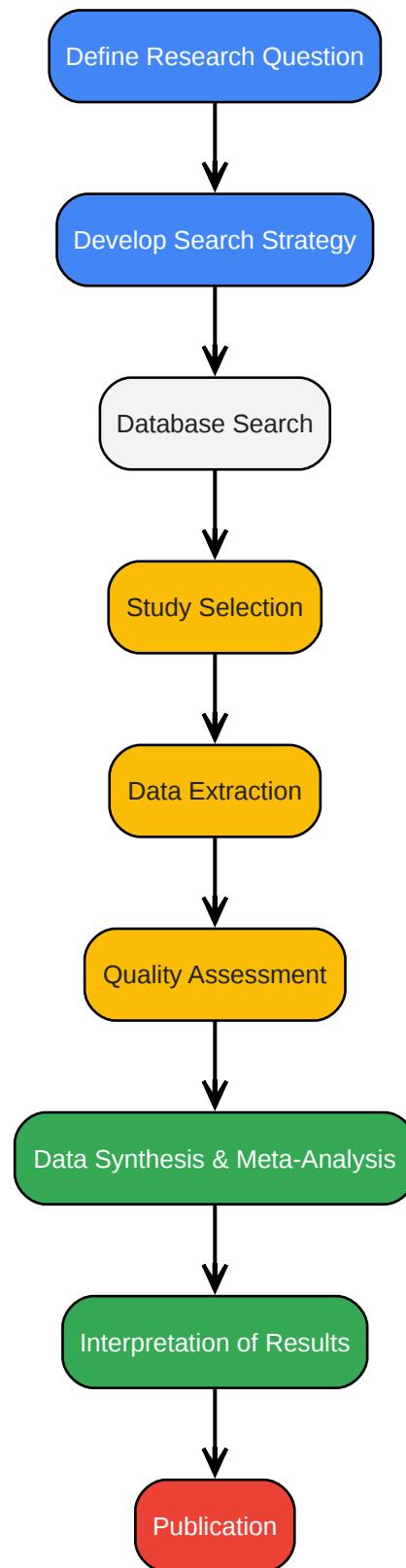


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Nrf2/HO-1 Pathway Activation by Andrographolide

Experimental Workflow

The evidence presented in this guide is derived from systematic reviews and meta-analyses of randomized controlled trials. The general workflow for conducting such a study is outlined below.

[Click to download full resolution via product page](#)**Generalized Workflow for a Systematic Review and Meta-Analysis**

Conclusion

The meta-analytical evidence strongly supports the efficacy of andrographolide in the symptomatic treatment of acute upper respiratory tract infections. Its multi-target anti-inflammatory and immunomodulatory activities provide a solid mechanistic basis for its clinical effects. For ulcerative colitis, while the evidence is still in its early stages, the initial clinical trial results are encouraging and warrant further large-scale investigation. Andrographolide represents a promising natural compound for the development of novel therapies for infectious and inflammatory diseases. Future research should focus on high-quality, large-scale RCTs with standardized andrographolide extracts to further delineate its clinical utility and mechanisms of action.

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